2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
Description
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane (CAS: 31684-93-2; 28098-67-1) is a bicyclic epoxide derived from limonene, a monoterpene. Structurally, it features a strained oxirane (epoxide) ring fused to a substituted cyclohexene moiety. The compound exists in enantiomeric forms, such as (4R,8S)-(+)-Limonene 8,9-exo-epoxide . Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. Its strained epoxide ring confers reactivity typical of epoxides, such as susceptibility to nucleophilic attack .
Properties
CAS No. |
28098-67-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |
InChI Key |
PJGRMBOWSWHGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C2(CO2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
Epoxidation of Olefinic Precursors
The most common and effective approach to synthesize This compound is the epoxidation of the corresponding olefin, specifically a 4-methyl-3-cyclohexene derivative. Epoxidation introduces the oxirane ring onto the double bond of the cyclohexene ring.
Carbodiimide-Promoted Epoxidation Using Hydrogen Peroxide
A patented method (US5808115A) describes the oxidation of olefins to epoxides by treating the olefin with aqueous hydrogen peroxide in the presence of a carbodiimide and a mild acid or base, typically in a protic solvent such as ethanol or methanol. This method is particularly suitable for acid-sensitive substrates and provides good control over stereochemistry and yield.
- Reagents: Aqueous hydrogen peroxide (1–99%), carbodiimides such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Solvents: Protic solvents like ethanol or methanol.
- Conditions: Mild acid or base (e.g., sodium bicarbonate, potassium bicarbonate, or mild cation exchange resins).
- Reaction Time: Typically 2 to 24 hours with stirring.
- Workup: Filtration to remove urea by-products, extraction with ether, washing with brine, drying over magnesium sulfate, and purification by standard methods.
This method has been demonstrated to epoxidize various cyclic and acyclic olefins, including limonene and substituted cyclohexenes, yielding mono- and bis-epoxides with diastereomeric mixtures depending on substrate structure.
| Parameter | Details |
|---|---|
| Oxidizing agent | Aqueous hydrogen peroxide (1–99%) |
| Catalyst/promoter | Carbodiimides (DCC, DIC, EDC) |
| Solvent | Protic solvents (ethanol, methanol) |
| Acid/Base | Mild acid or base (e.g., sodium bicarbonate) |
| Temperature | Ambient to mild heating (not specified, typically RT) |
| Reaction time | 2–24 hours |
| Substrate compatibility | Cyclic olefins, branched olefins, aromatic-substituted olefins |
| Advantages | Mild conditions, good yields, suitable for acid-sensitive substrates |
This method avoids the use of strong acids or bases that may degrade the epoxide product and allows for stereoselective epoxidation in some cases due to the Henbest directing effect, where hydroxyl groups near the double bond influence facial selectivity.
Comparison with m-Chloroperbenzoic Acid (mCPBA) Epoxidation
Traditional epoxidation with mCPBA is often less suitable for acid-sensitive substrates like substituted cyclohexene derivatives due to the strong acidic conditions and potential side reactions. The carbodiimide-promoted method offers a milder alternative with comparable or better yields and selectivity.
Enantioselective Synthesis Approaches
While the target compound is typically prepared as a racemate, enantioselective methods exist for related cyclohexene oxides and alcohols, which could be adapted for this epoxide.
- Chiral Lithium Amides: Enantioselective deprotonation of cyclohexene oxide using chiral lithium amides yields enantiomerically enriched epoxides with high enantiomeric excess (ee) and yields over 90%.
- Chiral Catalysts: Asymmetric hydrosilylation of 2-cyclohexen-1-one followed by hydrolysis produces chiral cyclohexenols, which can be further transformed into epoxides.
- Hydroboration: Enantioselective hydroboration of 1,3-cyclohexadiene with chiral dialkylboranes also yields chiral intermediates relevant to epoxide synthesis.
These methods involve sophisticated chiral catalysts and reagents and are primarily used when enantiopure epoxides are required.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diepoxides and other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, t-butyl hydroperoxide, and molecular oxygen are commonly used oxidants.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: 1,2,8,9-Diepoxylimonene, carveol, and carvone.
Reduction: 8,9-Epoxylimonene diol.
Substitution: Various substituted epoxides depending on the reagents used.
Scientific Research Applications
8,9-Epoxylimonene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8,9-Epoxylimonene involves its interaction with various molecular targets and pathways:
Epoxide Group Reactivity: The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Oxidative Stress: It can induce oxidative stress in microbial cells, leading to cell death.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane and analogous epoxides:
Structural and Reactivity Comparisons
In contrast, compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) may exhibit altered reactivity due to electronic effects. Epoxides with aromatic substituents (e.g., 2-(4-methoxyphenyl)-3-methyloxirane ) demonstrate enhanced reactivity toward nucleophilic attack due to resonance stabilization of transition states.
Synthetic Methods The target compound is likely synthesized via epoxidation of limonene, whereas (R)-2-methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane (compound 21) is produced through sulfonylation and hydrolysis, achieving >99% enantiomeric excess .
Ester-containing epoxides (e.g., ) exhibit higher polarity, influencing solubility and hydrolysis rates.
Substituent bulk (e.g., cyclohexenyl) may mitigate reactivity and toxicity compared to smaller epoxides .
Biological Activity
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane, an organic compound classified as an epoxide, exhibits unique structural characteristics that confer various biological activities. Its three-membered cyclic ether structure, along with the presence of a cyclohexene moiety, makes it a subject of interest in both synthetic organic chemistry and biological research. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in fragrance formulations and sensory effects.
Chemical Structure and Properties
The chemical formula for this compound is C_{10}H_{16}O. The compound features both a methyl group and a cyclohexene ring, contributing to its distinctive reactivity and stability. The epoxide structure allows for interactions with various biological systems, which can lead to diverse biological effects.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing natural preservatives or antimicrobial agents. However, specific studies detailing its mechanism of action remain limited.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory activity of this compound have shown promise. In vitro assays have been conducted to assess its ability to inhibit protein denaturation, which is often associated with inflammatory responses. For example, the percentage inhibition of protein denaturation was measured using various concentrations of the compound, revealing significant activity at higher concentrations.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This data suggests that higher concentrations of this compound are more effective in reducing inflammation.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the epoxide group may interact with nucleophiles in biological systems, potentially leading to modifications of proteins or other biomolecules. This reactivity could underlie both its antimicrobial and anti-inflammatory activities.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study tested the efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response, with significant inhibition observed at higher doses.
- Anti-inflammatory Research : In an experimental setup involving rat serum albumin, the compound was shown to inhibit protein denaturation significantly compared to control samples treated with standard anti-inflammatory drugs like Diclofenac.
Applications in Fragrance Formulations
Due to its pleasant odor profile, this compound is also utilized in fragrance formulations. Its sensory effects may influence biological responses related to mood and perception, further expanding its potential applications in aromatherapy and cosmetic products.
Q & A
Q. Table 1: Comparative Efficiency of Epoxidation Methods
| Method | Yield (%) | ee (%) | Key Limitations |
|---|---|---|---|
| mCPBA (stoichiometric) | 70–85 | N/A | Acid-sensitive substrates |
| Jacobsen’s catalyst | 60–75 | 80–92 | Requires anhydrous conditions |
Advanced: How can computational modeling resolve stereochemical ambiguities in oxirane ring formation?
Answer:
Density Functional Theory (DFT) calculations predict transition-state geometries and substituent effects on stereoselectivity. For example:
- Ring strain analysis : The oxirane’s bond angles (≈60°) create inherent strain, which DFT can quantify to assess reactivity toward nucleophiles .
- Electronic effects : Substituents like the 4-methyl-3-cyclohexenyl group donate electron density via hyperconjugation, stabilizing the epoxide ring. Natural Bond Orbital (NBO) analysis validates this .
- Stereochemical validation : Coupling DFT with Vibrational Circular Dichroism (VCD) or NMR chemical shift predictions refines stereochemical assignments when experimental data is conflicting .
Data Contradiction: How should researchers address discrepancies in reported catalytic efficiencies for epoxidation?
Answer:
Contradictions often arise from variations in:
- Substrate purity : Trace impurities (e.g., peroxides in solvents) alter reaction kinetics. Use GC-MS or HPLC to verify substrate integrity .
- Catalyst degradation : Mn-salen catalysts may decompose under humid conditions. Monitor via UV-Vis spectroscopy or cyclic voltammetry .
- Reaction monitoring : In situ FTIR or Raman spectroscopy provides real-time data on epoxide formation, reducing reliance on post-hoc analysis .
Q. Methodological Recommendations :
- Standardize reaction conditions (solvent, temperature, catalyst/substrate ratio).
- Use internal standards (e.g., anthracene) for quantitative NMR or GC comparisons.
Structural Analysis: What spectroscopic techniques are prioritized for confirming oxirane ring stereochemistry?
Answer:
- X-ray Crystallography : Provides definitive stereochemical assignment but requires high-quality single crystals. Suitable for stable derivatives (e.g., co-crystals with chiral resolving agents) .
- Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity between protons on the oxirane ring and adjacent substituents. For example, NOE correlations between the methyl group (C2) and cyclohexenyl protons confirm relative configuration .
- Polarimetry : Measures optical rotation to infer enantiomeric purity, though it must be corroborated with chiral HPLC .
Advanced: What experimental strategies elucidate substituent effects on oxirane ring-opening reactions?
Answer:
- Kinetic Studies : Monitor nucleophilic ring-opening (e.g., with amines or thiols) under varying pH and temperature. Pseudo-first-order rate constants (kobs) reveal electronic effects of substituents .
- Isotopic Labeling : Use deuterated nucleophiles (e.g., D2O) to track regioselectivity in acid-catalyzed ring-opening. LC-MS identifies labeled products .
- Comparative Reactivity : Synthesize analogs with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups. Substituents at the 4-methyl-3-cyclohexenyl position significantly alter ring strain and charge distribution .
Q. Table 2: Substituent Effects on Ring-Opening Rates
| Substituent | kobs (M⁻¹s⁻¹) | Mechanism Dominance |
|---|---|---|
| -OMe | 0.12 | SN2 |
| -CF3 | 0.85 | SN1 |
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Epoxides are skin/eye irritants and potential sensitizers .
- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 ppm). Monitor airborne concentrations with PID detectors .
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute sodium bicarbonate before disposal .
Advanced: How can researchers design experiments to investigate the compound’s bioactivity?
Answer:
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) based on the compound’s epoxide reactivity. Validate with in vitro inhibition assays .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-HRMS. Epoxides often hydrolyze to diols or conjugate with glutathione .
- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Compare to structurally similar epoxides with known profiles .
Data Contradiction: How to reconcile conflicting reports on thermal stability?
Answer:
Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways. Contradictions may arise from:
- Impurities : Trace acids or bases catalyze degradation. Pre-purify via column chromatography .
- Isomeric mixtures : Cis/trans isomers (from incomplete epoxidation) degrade at different temperatures. Use preparative HPLC to isolate isomers before testing .
Basic: What chromatographic methods resolve enantiomers of this compound?
Answer:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H). Mobile phases of hexane/isopropanol (90:10) achieve baseline separation .
- GC with Cyclodextrin Phases : β-Cyclodextrin derivatives resolve enantiomers at elevated temperatures (120–150°C). Confirm purity with mass spectrometry .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
